molecular formula C21H22BrN5O2S B12164538 N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B12164538
M. Wt: 488.4 g/mol
InChI Key: NJFJBBHTCYFWJU-FMCGGJTJSA-N
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Description

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated methoxyphenyl group, a triazole ring, and a sulfanylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, including the formation of the brominated methoxyphenyl group, the triazole ring, and the sulfanylacetamide moiety. The reaction conditions often require specific reagents, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.

    Industry: It may be used in the development of new materials, coatings, or other industrial applications.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and triazole ring may play key roles in binding to target proteins or enzymes, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]-4-fluorobenzenesulfonamide: This compound shares a similar structure but with different substituents, leading to potentially different properties and applications.

    4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide: Another compound with a similar core structure but different functional groups, which may result in unique chemical and biological activities.

Uniqueness

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22BrN5O2S

Molecular Weight

488.4 g/mol

IUPAC Name

N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H22BrN5O2S/c1-4-27-20(15-7-5-14(2)6-8-15)25-26-21(27)30-13-19(28)24-23-12-16-11-17(22)9-10-18(16)29-3/h5-12H,4,13H2,1-3H3,(H,24,28)/b23-12-

InChI Key

NJFJBBHTCYFWJU-FMCGGJTJSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)C

Origin of Product

United States

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